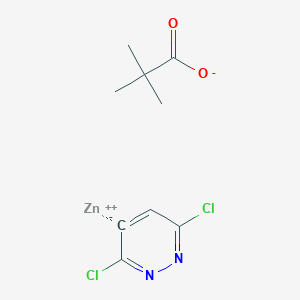

(3,6-Dichloropyridazin-4-yl)zinc pivalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

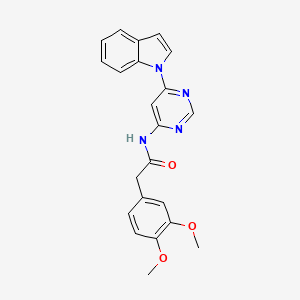

“(3,6-Dichloropyridazin-4-yl)zinc pivalate” is a chemical compound with the molecular formula C9H10Cl2N2O2Zn and a molecular weight of 314.503 . It belongs to the category of Pivalates .

Chemical Reactions Analysis

While specific chemical reactions involving “(3,6-Dichloropyridazin-4-yl)zinc pivalate” were not found, it’s known that organozinc pivalates can participate in various transition metal-catalyzed transformations . For instance, they can be involved in cobalt-catalyzed acylation reactions with thioesters .Physical And Chemical Properties Analysis

“(3,6-Dichloropyridazin-4-yl)zinc pivalate” is a chemical compound with a molecular weight of 314.503 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

- A study describes the synthesis and characterization of a dinuclear zinc(II) complex that serves as a functional model for the active site of zinc phosphoesterases. This complex demonstrates significant hydrolytic efficacy on DNA analogs, providing insights into enzymatic processes and potential applications in biocatalysis (Das et al., 2014).

- Research on cobalt-catalyzed electrophilic aminations using organozinc pivalates with anthranils has led to the synthesis of condensed quinolines. These compounds are of interest for applications in organic light-emitting diodes and solar cells due to their high photoluminescence quantum yields and optimal band alignment for hole transport (Li et al., 2018).

Material Science

- The preparation of air-stable solid zinc pivalates for sensitive aromatics and heteroaromatics using a hindered zinc amide base has been reported. These zinc reagents are noted for their ease of handling and stability, facilitating Negishi cross-couplings and various electrophilic reactions (Stathakis et al., 2013).

- Another study focused on the high efficiency of zinc-based metal–organic frameworks (MOFs) in the photodegradation of congo red under UV and visible light. These findings underscore the potential of zinc compounds in environmental applications, specifically in water treatment and pollution mitigation (Masoomi et al., 2016).

Eigenschaften

IUPAC Name |

zinc;3,6-dichloro-4H-pyridazin-4-ide;2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-1-2-4(6)8-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTWINKWFSBMRH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].C1=[C-]C(=NN=C1Cl)Cl.[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)

![N-(4-ethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2757099.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)